2,2',3,3',4',5,5'-Heptachloro-4-biphenylol
Overview
Description
2,2’,3,3’,4’,5,5’-Heptachloro-4-biphenylol is a chlorinated biphenyl compound. It is a derivative of biphenyl, where multiple hydrogen atoms have been replaced by chlorine atoms and a hydroxyl group. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their chemical stability and resistance to degradation. These properties make them useful in various industrial applications but also pose significant environmental and health risks due to their persistence and bioaccumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4’,5,5’-Heptachloro-4-biphenylol typically involves the chlorination of biphenyl followed by hydroxylation. The process can be summarized as follows:
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Chlorination of Biphenyl: : Biphenyl is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled temperature and pressure conditions to achieve the desired level of chlorination.
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Hydroxylation: : The chlorinated biphenyl is then hydroxylated using a suitable hydroxylating agent such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium
Industrial Production Methods
Industrial production of 2,2’,3,3’,4’,5,5’-Heptachloro-4-biphenylol follows similar synthetic routes but on a larger scale. The process involves:
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Bulk Chlorination: : Large quantities of biphenyl are chlorinated in industrial reactors using chlorine gas and a catalyst. The reaction conditions are carefully monitored to ensure consistent product quality.
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Hydroxylation in Industrial Reactors: : The chlorinated biphenyl is then transferred to hydroxylation reactors where it is treated with hydroxylating agents under controlled conditions. The product is then purified through various separation techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4’,5,5’-Heptachloro-4-biphenylol undergoes several types of chemical reactions, including:
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Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
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Reduction: : The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated biphenyl derivatives.
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Substitution: : The chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.
Common Reagents and Conditions
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Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
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Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are conducted under anhydrous conditions to prevent side reactions.
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Substitution: : Nucleophiles such as sodium methoxide (NaOCH3) or sodium amide (NaNH2) are used in substitution reactions. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
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Oxidation: : Formation of ketone or aldehyde derivatives.
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Reduction: : Formation of less chlorinated biphenyl derivatives.
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Substitution: : Formation of biphenyl derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2’,3,3’,4’,5,5’-Heptachloro-4-biphenylol has several scientific research applications, including:
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Environmental Chemistry: : Studying the environmental fate and transport of chlorinated biphenyls. It is used as a model compound to understand the behavior of PCBs in the environment.
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Toxicology: : Investigating the toxicological effects of chlorinated biphenyls on living organisms. It is used in studies to assess the impact of PCBs on human health and wildlife.
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Analytical Chemistry: : Developing analytical methods for the detection and quantification of PCBs in environmental samples. It serves as a standard compound in chromatographic and spectroscopic analyses.
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Biochemistry: : Exploring the biochemical pathways involved in the metabolism and detoxification of PCBs. It is used in studies to elucidate the mechanisms of PCB biotransformation in living organisms.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4’,5,5’-Heptachloro-4-biphenylol involves its interaction with cellular components and biochemical pathways. The compound exerts its effects through the following mechanisms:
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Binding to Aryl Hydrocarbon Receptor (AhR): : The compound binds to the aryl hydrocarbon receptor, a transcription factor involved in the regulation of xenobiotic metabolism. This binding activates the receptor and induces the expression of genes involved in the detoxification of xenobiotics.
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Oxidative Stress: : The compound can generate reactive oxygen species (ROS) leading to oxidative stress. This can result in cellular damage and disruption of normal cellular functions.
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Disruption of Endocrine Function: : The compound can interfere with the endocrine system by mimicking or antagonizing the action of natural hormones. This can lead to hormonal imbalances and adverse health effects.
Comparison with Similar Compounds
2,2’,3,3’,4’,5,5’-Heptachloro-4-biphenylol can be compared with other similar compounds in the polychlorinated biphenyls family. Some similar compounds include:
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2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: : This compound has one additional chlorine atom compared to 2,2’,3,3’,4’,5,5’-Heptachloro-4-biphenylol. It exhibits similar chemical stability and environmental persistence but may have different toxicological properties.
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2,2’,3,3’,4,4’,5’-Heptachlorobiphenyl: : This compound has a similar structure but lacks the hydroxyl group. It is less polar and may have different environmental and biological behavior.
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2,2’,3,3’,4,5,5’-Heptachlorobiphenyl: : This compound has the same number of chlorine atoms but different positions of substitution. It may exhibit different chemical reactivity and biological effects.
The uniqueness of 2,2’,3,3’,4’,5,5’-Heptachloro-4-biphenylol lies in the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to other chlorinated biphenyls.
Properties
IUPAC Name |
2,3,6-trichloro-4-(2,3,4,5-tetrachlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7O/c13-5-1-3(7(15)10(18)9(5)17)4-2-6(14)12(20)11(19)8(4)16/h1-2,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGXCAAKZMNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166370 | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,3',4',5,5'-heptachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158076-64-3 | |
Record name | 4′-Hydroxy-PCB 172 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158076-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,3',4',5,5'-heptachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,3',4',5,5'-heptachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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